molecular formula C10H15NO3 B15134389 alpha-[(Dimethylamino)methylene]-beta-oxo-cyclopropanepropanoic Acid Methyl Ester;Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)acrylate; Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)prop-2-enoate CAS No. 433736-33-5

alpha-[(Dimethylamino)methylene]-beta-oxo-cyclopropanepropanoic Acid Methyl Ester;Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)acrylate; Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)prop-2-enoate

Cat. No.: B15134389
CAS No.: 433736-33-5
M. Wt: 197.23 g/mol
InChI Key: YPMSJMWJBYITQW-VURMDHGXSA-N
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Description

The compound α-[(Dimethylamino)methylene]-β-oxo-cyclopropanepropanoic Acid Methyl Ester (synonyms: Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)acrylate; Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)prop-2-enoate) is a cyclopropane-containing acrylate derivative with a dimethylamino group and a β-keto ester functionality. Its structure combines a strained cyclopropane ring with electron-withdrawing (carbonyl) and electron-donating (dimethylamino) groups, making it a molecule of interest in medicinal chemistry and organic synthesis.

Properties

CAS No.

433736-33-5

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

methyl (Z)-2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate

InChI

InChI=1S/C10H15NO3/c1-11(2)6-8(10(13)14-3)9(12)7-4-5-7/h6-7H,4-5H2,1-3H3/b8-6-

InChI Key

YPMSJMWJBYITQW-VURMDHGXSA-N

Isomeric SMILES

CN(C)/C=C(/C(=O)C1CC1)\C(=O)OC

Canonical SMILES

CN(C)C=C(C(=O)C1CC1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alpha-[(Dimethylamino)methylene]-beta-oxo-cyclopropanepropanoic Acid Methyl Ester typically involves the reaction of cyclopropylcarbonyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired product. The reaction conditions often include maintaining a low temperature to control the reactivity of the intermediates and to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-[(Dimethylamino)methylene]-beta-oxo-cyclopropanepropanoic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Alpha-[(Dimethylamino)methylene]-beta-oxo-cyclopropanepropanoic Acid Methyl Ester has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is employed in the production of polymers and other advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which Alpha-[(Dimethylamino)methylene]-beta-oxo-cyclopropanepropanoic Acid Methyl Ester exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbonyl group can act as an electrophilic center. These interactions facilitate the compound’s binding to enzymes and receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s uniqueness lies in its cyclopropylcarbonyl and dimethylamino acrylate moieties. Below is a comparison with key analogues:

Table 1: Structural and Functional Group Comparison
Compound Name Key Functional Groups Notable Features
Target Compound Cyclopropylcarbonyl, dimethylamino, β-keto ester High ring strain, amphiphilic reactivity
Ethyl 3-(Dimethylamino)-2-(triazol-1-yl)acrylate Dimethylamino, triazole, acrylate ester Bioactive (HIF inhibitor candidate)
Methacrylic Acid Carboxylic acid, acrylate Simpler structure; industrial polymer use
Cyclopropanecarboxylic Acid Ester () Cyclopropane, ester, propenyl substituents Agrochemical applications; lipophilic
Key Observations:
  • Electron Effects : The target’s β-keto ester enhances electrophilicity compared to simple acrylates (e.g., methacrylic acid), enabling nucleophilic attacks or cycloadditions.
  • Ring Strain: The cyclopropane ring increases reactivity relative to non-cyclic analogues (e.g., ethyl 3-(dimethylamino)-2-(triazol-1-yl)acrylate) .
  • Substituent Influence: The dimethylamino group may facilitate solubility in polar aprotic solvents, contrasting with the lipophilic propenyl group in ’s cyclopropane derivative .
Reactivity Trends:
  • β-Keto Esters: Prone to keto-enol tautomerism, enabling chelation or coordination in metal-catalyzed reactions.
  • Cyclopropane Ring : Susceptible to ring-opening reactions under acidic or radical conditions, unlike the stable triazole ring in ’s compound .

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